Zeolite Adsorption Selectivity: Differential Pore Entry Between C12 and C15 2-Phenylcycloalkanones
In a direct head-to-head study using faujasite zeolite CaX, 2-phenylcyclododecanone (ring size C12) and 2-phenylcyclopentadecanone (ring size C15) exhibited fundamentally different adsorption behaviors [1]. At room temperature, the smaller C12 compound readily entered the internal zeolite surface through the 8-Å pores, whereas the larger C15 analog initially resided exclusively on the external surface and underwent slow, kinetically hindered internal adsorption only upon heating or increased loading [1]. This difference is attributed to the conformational flexibility and molecular cross-section of the C12 ring allowing passage through the pore aperture, while the C15 ring is too large [1].
| Evidence Dimension | Adsorption kinetics and site partitioning in CaX zeolite at room temperature |
|---|---|
| Target Compound Data | Rapid and complete entry into internal zeolite surface (supercages) |
| Comparator Or Baseline | 2-Phenylcyclopentadecanone (C15 analog): Initial residence exclusively on external surface; slow internal adsorption only upon heating or increased loading |
| Quantified Difference | Qualitative but stark difference in adsorption site partitioning and kinetics |
| Conditions | Faujasite zeolite CaX, room temperature, solid-state 2H NMR, 13C NMR, FT-IR, and EPR analysis |
Why This Matters
This quantifiable difference in adsorption behavior is critical for selecting the correct ketone for zeolite-based catalysis or molecular sieving applications, where internal versus external surface reactivity dictates product selectivity and reaction efficiency.
- [1] Turro, N. J., Lei, X., Li, W., Liu, Z., & Ottaviani, M. F. (2000). Adsorption of Cyclic Ketones on the External and Internal Surfaces of a Faujasite Zeolite (CaX). A Solid-State 2H NMR, 13C NMR, FT-IR, and EPR Investigation. Journal of the American Chemical Society, 122(51), 12571–12581. View Source
